

A Technical Guide to the Active Compounds in Calendula officinalis Flower Extract

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary bioactive compounds identified in Calendula officinalis (marigold) flower extracts. It includes quantitative data, detailed experimental protocols for extraction and analysis, and a review of the key signaling pathways through which these compounds exert their therapeutic effects.

Core Bioactive Constituents

Calendula officinalis flowers are a rich source of a diverse range of secondary metabolites, which are responsible for their well-documented pharmacological properties, including anti-inflammatory, antioxidant, and wound-healing effects.[1] The principal classes of active compounds include flavonoids, triterpenoids, carotenoids, and phenolic acids.[1]

- Flavonoids: These polyphenolic compounds are significant contributors to the antioxidant
 and anti-inflammatory activities of marigold.[1][2] Key flavonoids identified include quercetin,
 rutin, kaempferol glycosides, isorhamnetin, and luteolin.[3][4] Flavonoids exert their effects
 by scavenging free radicals and modulating inflammatory pathways.[1][2]
- Triterpenoids: This class includes triterpene alcohols and their esters, as well as triterpenoid saponins (e.g., calendulosides).[1][5] The fatty acid esters of triterpenoids are largely responsible for the potent anti-inflammatory effects of Calendula extracts.[1]



- Carotenoids: These pigments, such as flavoxanthin, lutein, zeaxanthin, and lycopene, are
 responsible for the flower's vibrant orange-yellow color.[1] They are known for their powerful
 antioxidant activity, which plays a role in the plant's wound-healing and protective effects.[1]
 [6]
- Phenolic Acids: Compounds like chlorogenic acid and 3,4-dicaffeoylquinic acid have been identified and contribute to the overall antioxidant and neuroprotective potential of the extracts.[5][7]
- Essential Oils: Volatile compounds, primarily sesquiterpene hydrocarbons and sesquiterpenols, contribute to the plant's aroma and antimicrobial properties.[8][9] Major constituents include δ-cadinene and α-cadinol.[9]

Quantitative Analysis of Active Compounds

The concentration of bioactive compounds in Calendula officinalis extracts is highly dependent on the extraction method, solvent used, and the specific cultivar of the plant. The following tables summarize quantitative data from various studies.

Table 1: Total Phenolic (TPC) and Total Flavonoid Content (TFC) in Calendula officinalis Extracts



Extraction Method	Solvent/Fracti on	Total Phenolic Content (TPC)	Total Flavonoid Content (TFC)	Reference
Mouthwash Preparation (2%)	Not Specified	313.40 ± 6.52 mg/g	76.66 ± 23.24 mg/g	[2]
Subcritical Water Extraction	Water (at 200°C)	116.61 ± 1.92 mg GAE/g	138.59 ± 2.03 mg RE/g	[10]
Maceration	Methanol	428.58 to 592.71 mg GAE/100g	135.06 to 233.39 mg QE/100g	[11]
Ultrasound- Assisted	70% Acetone	-	-	[12]
Maceration	Ethyl Acetate Fraction	125.18 ± 0.19 mg GAE/g	-	[12]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents.

Table 2: Concentration of Specific Phenolic Compounds in Calendula officinalis Extracts



Compound	Extraction Method	Concentration	Reference
Quercetin	Mouthwash Preparation (2%)	19.41 ± 4.34 mg/L	[2]
Pyrogallol	Maceration (Methanol Extract)	37.57 mg/g dry extract	[13]
Vanillic Acid	Maceration (EtOAc Fraction)	3.34 mg/g dry extract	[13]
Apigenin-6-C-rhamnose-8-glucose	Maceration (Methanol Extract)	18.34 mg/g dry extract	[13]
Hesperidin	Maceration (Methanol Extract)	0.66 mg/g dry extract	[13]
Gallic Acid	Ultrasound-Assisted (Methanol)	109 mg/g	[12]
Quercetin	Ultrasound-Assisted (Methanol)	11.74 mg/g	[12]

Table 3: Major Volatile Compounds in Calendula officinalis Essential Oil

Compound	Percentage (%)	Extraction Method	Reference
δ-Cadinene	22.5%	Steam Distillation	[9]
α-Cadinol	20.4%	Steam Distillation	[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction and analysis of active compounds from Calendula officinalis.

a) Solvent Extraction (Maceration) This is a conventional method for extracting a broad range of compounds.[14]

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- Preparation: Dry the Calendula officinalis flowers in a forced-air oven at 40°C for 48 hours to a constant weight.[15][16] Pulverize the dried petals into a fine powder (e.g., particle size of 0.5 mm).[15]
- Extraction: Immerse approximately 10 g of the pulverized plant material in 100 mL of solvent (e.g., 80% methanol, 96% ethanol).[17] A typical plant material to solvent ratio is 1:10 (w/v). [15][17]
- Maceration: Agitate the mixture at a constant speed (e.g., 150 rpm) in a shaker at 30°C in darkness for a specified period (e.g., 24-48 hours).[15][17]
- Filtration & Concentration: Filter the resulting extract to remove solid plant residues.[18] Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to prevent thermal degradation of the compounds.[19]
- b) Ultrasound-Assisted Extraction (UAE) UAE is a non-conventional method that uses acoustic cavitation to enhance extraction efficiency.[14]
- Preparation: Use dried, pulverized flower material as described for maceration.
- Extraction: Suspend the plant material in the chosen solvent (e.g., 70% ethanol) in an ultrasonic bath.
- Sonication: Apply ultrasonic waves at a specified frequency and power for a defined period (e.g., 15-30 minutes). The temperature should be controlled to avoid degradation.
- Recovery: Filter and concentrate the extract as described in the maceration protocol. Studies
 have shown that UAE can result in higher yields of bioactive compounds compared to
 conventional methods.[12]
- c) Supercritical Fluid Extraction (SFE) This advanced technique uses a supercritical fluid, typically CO₂, as the solvent. It is highly efficient and leaves no solvent residue.[19]
- Preparation: Load the dried, ground plant material into the extraction vessel.
- Extraction: Pressurize and heat carbon dioxide to its supercritical state (e.g., above 31.1°C and 73.8 bar).



- Process: Pass the supercritical CO₂ through the plant material. The solvent power can be fine-tuned by adjusting temperature and pressure to selectively extract target compounds.
 [19]
- Separation: Depressurize the fluid in a separator vessel, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds, which are then collected.
- a) High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds HPLC is used for the separation, identification, and quantification of non-volatile compounds like flavonoids and phenolic acids.[17][20]
- Sample Preparation: Prepare extract samples at a known concentration (e.g., 100 ppm) and filter through a 0.2 μm syringe filter before injection.[21]
- Chromatographic System: Use an HPLC system equipped with a photodiode array (DAD) detector.[20]
- Column: A reverse-phase C18 column (e.g., 4.6 × 150 mm, 2.7 μm particle size) is commonly used.[21]
- Mobile Phase: A gradient elution is typically employed using a two-solvent system, such as
 (A) 0.1% formic acid in water and (B) acetonitrile.[20][21]
 - Example Gradient: Start with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute more hydrophobic compounds.[20][21]
- Conditions: Maintain a constant column temperature (e.g., 30-40°C) and flow rate (e.g., 0.5-0.8 mL/min).[20][21]
- Quantification: Identify compounds by comparing their retention times and UV spectra with those of pure standards. Quantify using calibration curves constructed from known concentrations of standards.[20]
- b) Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oils GC-MS is the standard method for analyzing volatile compounds in essential oils.[9]
- Sample Preparation: Obtain the essential oil via steam distillation or headspace extraction.[9]



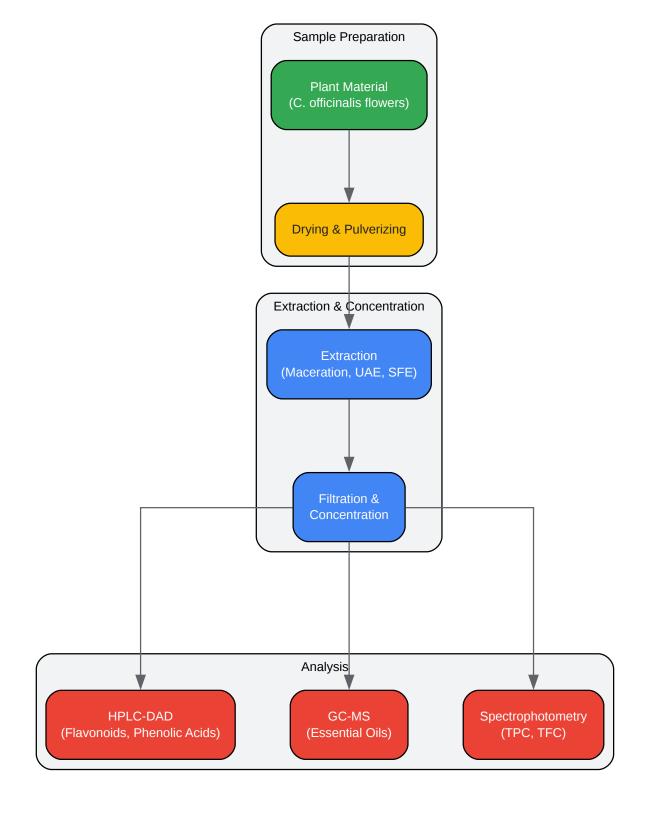
- GC System: Use a gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5 or HP-5MS) is typically used.
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- Temperature Program:
 - Example Program: Start at a low initial temperature (e.g., 60°C), then ramp up to a final temperature (e.g., 280°C) at a controlled rate to separate the components.[9]
- Identification: Identify compounds by comparing their mass spectra with spectral libraries (e.g., Wiley, NIST) and by comparing their retention indices with literature values.[9]
- c) Spectrophotometry for Total Phenolic and Flavonoid Content These colorimetric assays provide a rapid estimation of the total content of phenolics and flavonoids.
- Total Phenolic Content (Folin-Ciocalteu Assay):
 - Mix the extract with Folin-Ciocalteu reagent and sodium carbonate solution.
 - After incubation, measure the absorbance at ~760 nm.
 - Quantify the total phenolic content against a calibration curve prepared with gallic acid.[17]
- Total Flavonoid Content (Aluminum Chloride Assay):
 - Mix the extract with 10% aluminum chloride and 1 M potassium acetate.[16]
 - After incubation, measure the absorbance at ~415 nm.[16]
 - Quantify the total flavonoid content against a calibration curve prepared with a standard like quercetin.[16]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of Calendula officinalis extracts are mediated through the modulation of several key cellular signaling pathways.



The process of investigating the active compounds in Calendula officinalis follows a logical workflow from raw material processing to final data analysis.





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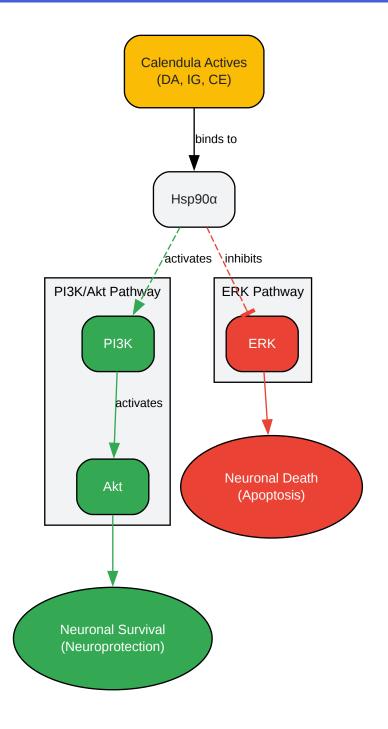
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Caption: General experimental workflow for the analysis of Calendula officinalis.

Certain active compounds in Calendula, such as 3,4-dicaffeoylquinic acid and isorhamnetin 3-O-glucoside, have demonstrated neuroprotective effects.[5] They achieve this by binding to Heat shock protein 90 α (Hsp90 α), which leads to the simultaneous activation of the pro-survival PI3K/Akt pathway and inhibition of the pro-apoptotic ERK pathway, ultimately preventing neuronal death.[5][7][22]





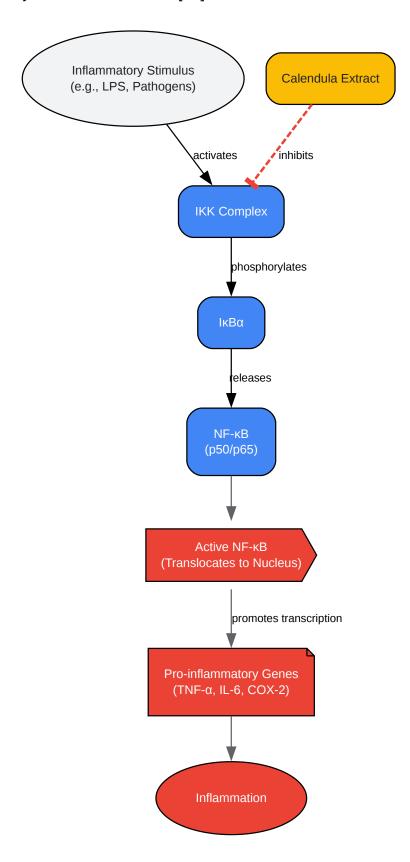
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Caption: Neuroprotective mechanism via PI3K/Akt activation and ERK inhibition.

The anti-inflammatory properties of Calendula officinalis are largely attributed to its ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[22] By inhibiting NF-κB activation, the extract reduces the transcription and



subsequent production of key pro-inflammatory mediators, including cytokines like TNF- α , IL- 1β , and IL-6, and enzymes such as COX-2.[22]





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Caption: Anti-inflammatory action via inhibition of the NF-kB pathway.

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- To cite this document: BenchChem. [A Technical Guide to the Active Compounds in Calendula officinalis Flower Extract]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257831#active-compounds-in-marigold-calendula-officinalis-flower-extract]

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